1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:4 in which the two acyl substituents at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 38:4 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It derives from an octadecanoic acid.
PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as phosphatidylcholine(18:0/20:4) or PC(18:0/20:4), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphocholine lipid molecule. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from CDP-choline and DG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) and L-serine can be converted into choline and PS(18:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylserine synthase. In humans, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in phosphatidylcholine biosynthesis PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
Brand Name: Vulcanchem
CAS No.: 35418-59-8
VCID: VC0058019
InChI: InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Molecular Formula: C46H84NO8P
Molecular Weight: 810.1 g/mol

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

CAS No.: 35418-59-8

Reference Standards

VCID: VC0058019

Molecular Formula: C46H84NO8P

Molecular Weight: 810.1 g/mol

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine - 35418-59-8

CAS No. 35418-59-8
Product Name 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Molecular Formula C46H84NO8P
Molecular Weight 810.1 g/mol
IUPAC Name [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1
Standard InChIKey PSVRFUPOQYJOOZ-QNPWAGBNSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Physical Description Solid
Description 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:4 in which the two acyl substituents at positions 1 and 2 are specified as stearoyl and arachidonoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 38:4 and a 1-acyl-2-arachidonoyl-sn-glycero-3-phosphocholine. It derives from an octadecanoic acid.
PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)), also known as phosphatidylcholine(18:0/20:4) or PC(18:0/20:4), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a glycerophosphocholine lipid molecule. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) participates in a number of enzymatic reactions. In particular, S-Adenosylhomocysteine and PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from S-adenosylmethionine and pe-nme2(18:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylethanolamine N-methyltransferase. Furthermore, Cytidine monophosphate and PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) can be biosynthesized from CDP-choline and DG(18:0/20:4(5Z, 8Z, 11Z, 14Z)/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Finally, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) and L-serine can be converted into choline and PS(18:0/20:4(5Z, 8Z, 11Z, 14Z)) through the action of the enzyme phosphatidylserine synthase. In humans, PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) is involved in phosphatidylcholine biosynthesis PC(18:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
Synonyms SAPC;1-Stearoyl-2-Arachidonoyl-Phosphatidylcholine
Reference 1.Bittova, L.,Sumandea, M., and Cho, W. A structure-function study of the C2 domain of cytosolic phospholipase A2. Identification of essential calcium ligands and hydrophobic membrane binding residues. The Journal of Biological Chemisty 274, 9665-9672 (19
PubChem Compound 16219824
Last Modified Nov 11 2021
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